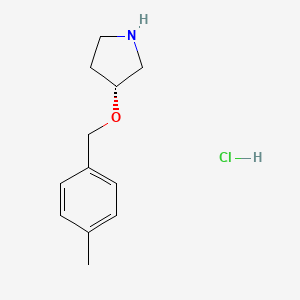(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride
CAS No.: 1289585-49-4
Cat. No.: VC6445086
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289585-49-4 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 |
| IUPAC Name | (3R)-3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 |
| Standard InChI Key | RSVSJIDDCJEPCR-UTONKHPSSA-N |
| SMILES | CC1=CC=C(C=C1)COC2CCNC2.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 4-methylbenzyloxy group. The (R)-configuration at the stereogenic center influences its molecular interactions, particularly in chiral environments such as enzyme binding pockets. The hydrochloride salt improves aqueous solubility, a critical factor for in vitro and in vivo studies .
Physicochemical Data
Key properties of the compound are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.73 g/mol | |
| CAS Registry Number | 1289585-49-4 | |
| Appearance | Liquid | |
| Assay Purity | ≥99.0% | |
| Storage Conditions | Dry, cool, ventilated environment |
The liquid state at room temperature suggests moderate intermolecular forces, while the hydrochloride salt formation mitigates hygroscopicity concerns common to free amine derivatives .
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of (R)-3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride is limited, analogous pyrrolidine derivatives are typically prepared via reductive amination or nucleophilic substitution. A plausible route involves:
-
Etherification: Reaction of (R)-3-hydroxypyrrolidine with 4-methylbenzyl bromide in the presence of a base (e.g., potassium carbonate) to form the ether linkage .
-
Salt Formation: Treatment of the free amine intermediate with hydrochloric acid in methanol to yield the hydrochloride salt .
This method aligns with protocols described for structurally similar compounds, such as 3-[(3-fluorobenzyl)oxy]azetidine hydrochloride and 4-((4-Methylbenzyl)oxy)piperidine hydrochloride , where reductive amination and acid-mediated salt formation are standard.
Quality Control
The compound is available commercially with a purity ≥99%, as verified by high-performance liquid chromatography (HPLC) . Suppliers like Chemlyte Solutions provide gram-to-kilogram quantities, ensuring accessibility for large-scale research .
Future Directions and Research Opportunities
Biological Screening
Prioritizing assays for kinase inhibition, receptor binding, and cytotoxicity could unveil therapeutic applications. Molecular docking studies may predict interactions with SphK1/SphK2 or related enzymes .
Synthetic Optimization
Exploring greener solvents (e.g., ethanol vs. DMF) or catalytic methods (e.g., enzymatic resolution) could improve the sustainability of large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume